molecular formula C14H13N3S2 B12628499 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-18-7

5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12628499
CAS No.: 917907-18-7
M. Wt: 287.4 g/mol
InChI Key: PLPDBFLFUUJHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring substituted with a methylsulfanyl group.

Properties

CAS No.

917907-18-7

Molecular Formula

C14H13N3S2

Molecular Weight

287.4 g/mol

IUPAC Name

5-methyl-N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3S2/c1-9-7-19-14-12(9)13(15-8-16-14)17-10-5-3-4-6-11(10)18-2/h3-8H,1-2H3,(H,15,16,17)

InChI Key

PLPDBFLFUUJHGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under reflux conditions. For instance, heating the precursor with sodium methoxide (MeONa) in butanol (BuOH) can lead to the formation of the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulfanyl group.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

    Cyclization: Cyclization reactions may require the use of strong bases or acids as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

    Cyclization: More complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

The compound exhibits a range of biological activities primarily attributed to its interaction with specific enzymes and receptors.

Enzyme Inhibition

One of the notable mechanisms of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways through the modulation of cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound can enhance cAMP signaling, which is implicated in various physiological processes, including inflammation and neuroprotection .

Anticancer Properties

Research has shown that thienopyrimidine derivatives, including this compound, possess anticancer properties by targeting key signaling pathways involved in tumor growth and metastasis. For instance, studies have identified its potential as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4K), which are emerging targets in cancer therapy . The ability to penetrate the blood-brain barrier further enhances its applicability in treating neurodegenerative diseases and brain tumors .

Therapeutic Applications

The therapeutic applications of 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine span several areas:

Anti-inflammatory Agents

Due to its PDE4 inhibitory activity, this compound has been investigated for its potential use as an anti-inflammatory agent. By increasing cAMP levels, it may help modulate inflammatory responses, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Antimicrobial Activity

Thienopyrimidine derivatives have also shown promise as antimicrobial agents. Studies indicate that modifications to the thienopyrimidine core can enhance activity against various pathogens, including those resistant to conventional antibiotics .

Neuroprotective Effects

The ability of this compound to inhibit specific kinases involved in neurodegenerative processes suggests its potential for protecting neuronal cells from apoptosis and promoting neurogenesis .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine:

StudyFocusFindings
PDE4 InhibitionDemonstrated enhanced cAMP levels leading to reduced inflammation in preclinical models.
Cancer TherapyIdentified as a selective PI5P4K inhibitor with significant anti-tumor activity in vitro and in vivo.
NeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions; potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound may also interact with phosphatidylinositol 3-kinase (PI3K), affecting cellular processes such as proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.

    Phenyl-1,2,4-triazoles: Contains a phenyl group substituted by a triazole ring.

Uniqueness

5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its thienopyrimidine core and the presence of a methylsulfanyl group, which imparts distinct chemical and biological properties

Biological Activity

5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine, a compound belonging to the thienopyrimidine class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent studies.

Synthesis

The synthesis of 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. The process generally includes:

  • Formation of Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives and suitable pyrimidine precursors.
  • Substitution Reactions : The core structure undergoes substitution to introduce the methyl and phenyl groups, often using strong bases or acids as catalysts under controlled conditions.

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine have shown effectiveness against various bacterial strains:

  • E. coli : Demonstrated an inhibition rate of 65% at a concentration of 250 µM after 72 hours.
  • S. aureus : Exhibited comparable antibacterial properties.

These findings suggest a promising role for this compound in treating bacterial infections .

Anticancer Activity

Studies have highlighted the anticancer potential of thienopyrimidine derivatives. The presence of methyl and phenyl substituents has been correlated with enhanced activity against various cancer cell lines:

  • Cell Viability Reduction : Compounds with similar structures have shown significant reductions in cell viability across multiple cancer types.
  • Mechanism of Action : The anticancer effects are thought to be mediated through the modulation of specific molecular targets involved in cell proliferation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of thienopyrimidine derivatives have been well documented. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes:

  • COX-2 Inhibition : Compounds related to 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating potent anti-inflammatory activity .

The biological activity of 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is largely attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in purine metabolism and inflammatory pathways.
  • Receptor Modulation : It may also interact with receptors that regulate cellular signaling pathways related to inflammation and cancer progression .

Case Studies

Recent studies have provided insights into the therapeutic applications of this compound:

  • In Vitro Studies : Laboratory tests demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Animal Models : Preclinical studies involving animal models indicated promising results in reducing tumor size and inflammation when treated with thienopyrimidine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.